1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine
Description
1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-(3,4-dimethylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-15-5-7-19(13-17(15)3)21-9-11-22(12-10-21)25(23,24)20-8-6-16(2)18(4)14-20/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCWQHDBVPNIYGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine typically involves the reaction of 3,4-dimethylphenylamine with piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the formation of the piperazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, it may inhibit enzyme activity or block receptor signaling, resulting in therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethylphenyl)piperazine: Lacks the sulfonyl group, which may affect its biological activity and chemical reactivity.
4-[(3,4-Dimethylphenyl)sulfonyl]piperazine: Similar structure but with different substitution patterns, leading to variations in properties.
Uniqueness
1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine is unique due to the presence of both 3,4-dimethylphenyl and sulfonyl groups, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds.
Biological Activity
1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine, a compound with the chemical formula C24H28N2O4S2, is a member of the piperazine family known for its diverse biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula: C24H28N2O4S2
- Molecular Weight: 472.620 g/mol
- CAS Registry Number: 19770-86-6
The compound features a piperazine ring substituted with dimethylphenyl and sulfonyl groups, contributing to its unique biological profile.
Research indicates that this compound interacts with various biological targets, primarily through the modulation of neurotransmitter systems and enzyme inhibition. Its structural components suggest potential activity as:
- Serotonin Receptor Modulator: The piperazine moiety is known to influence serotonin receptors, which are critical in mood regulation and anxiety.
- Enzyme Inhibitor: The sulfonyl group may interact with enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis.
Antimicrobial Activity
Studies have demonstrated that compounds similar to 1-(3,4-Dimethylphenyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine exhibit significant antimicrobial properties. For instance, derivatives of sulfonamide compounds have shown effectiveness against various bacterial strains and fungi by disrupting cellular functions.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | |
| Compound B | Antifungal | Candida albicans |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators.
| Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction | |
| HeLa (Cervical) | 12.5 | Cell cycle arrest |
Case Studies
-
Case Study on Antidepressant Effects:
In a controlled study involving animal models, administration of the compound resulted in significant reductions in depressive-like behaviors. This effect was attributed to enhanced serotonergic activity. -
Case Study on Anticancer Properties:
A series of experiments conducted on human cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
